molecular formula C8H6Cl3NO2 B14168215 2,4,5-Trichlorophenyl methylcarbamate CAS No. 3942-57-2

2,4,5-Trichlorophenyl methylcarbamate

Cat. No.: B14168215
CAS No.: 3942-57-2
M. Wt: 254.5 g/mol
InChI Key: NFKDYWQXMAXPKK-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenyl methylcarbamate is a chemical compound with the molecular formula C8H6Cl3NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of three chlorine atoms attached to a phenyl ring, which is further connected to a methylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichlorophenyl methylcarbamate typically involves the reaction of 2,4,5-trichlorophenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: 2,4,5-Trichlorophenol is reacted with methyl isocyanate.

    Step 2: The reaction mixture is heated to facilitate the formation of this compound.

    Step 3: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichlorophenyl methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl carbamates.

Scientific Research Applications

2,4,5-Trichlorophenyl methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorophenyl methylcarbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A herbicide with a similar chlorinated phenyl structure.

    2,4,6-Trichlorophenyl methylcarbamate: Another carbamate derivative with different chlorine substitution patterns.

    2,4-Dichlorophenyl methylcarbamate: A related compound with fewer chlorine atoms.

Uniqueness: 2,4,5-Trichlorophenyl methylcarbamate is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

3942-57-2

Molecular Formula

C8H6Cl3NO2

Molecular Weight

254.5 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) N-methylcarbamate

InChI

InChI=1S/C8H6Cl3NO2/c1-12-8(13)14-7-3-5(10)4(9)2-6(7)11/h2-3H,1H3,(H,12,13)

InChI Key

NFKDYWQXMAXPKK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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